molecular formula C17H15N B596057 Naphthalen-2-yl(phenyl)methanamine CAS No. 16149-05-6

Naphthalen-2-yl(phenyl)methanamine

Cat. No.: B596057
CAS No.: 16149-05-6
M. Wt: 233.314
InChI Key: QQQHJIGKVBQYMP-UHFFFAOYSA-N
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Description

“Naphthalen-2-yl(phenyl)methanamine” is an organic compound with the molecular formula C17H15N . It is also known by other names such as alpha-(2-Naphthyl)benzylamine, 2-Naphthalenemethanamine, α-phenyl-, and ALPHA-PHENYL-2-NAPHTHALENEMETHANAMINE . It is used in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring attached to a phenyl ring through a methanamine group . The exact mass of the compound is 233.12000 .

Scientific Research Applications

  • Bone Formation Enhancement : A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats after oral administration. This highlights its potential application in treating bone disorders (Pelletier et al., 2009).

  • Apoptosis Induction : A series of (naphthalen-4-yl)(phenyl)methanones, identified as potent inducers of apoptosis, were discovered using a cell- and caspase-based high-throughput screening assay. This discovery is significant for the development of new cancer therapies (Jiang et al., 2008).

  • Photochemical Generation and Reactivity : The photochemical solvolyses of naphthalen-yl(phenyl)iodonium tetrafluoroborate provided insights into the formation of naphthyl ethers and indicated the involvement of singlet naphthyl cations in their formation. This study contributes to the understanding of photochemical reactions in organic chemistry (Slegt et al., 2007).

  • Thermally Stable Polyamides : The development of a new naphthalene-ring containing diamine and its use in synthesizing novel polyamides with good solubility and thermal stability highlights potential applications in materials science, particularly for high-performance polymers (Mehdipour‐Ataei et al., 2005).

  • Anti-Parkinson’s Activity : Certain naphthalen-1-yl acetamide derivatives showed potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, which is relevant for developing new treatments for Parkinson's disease (Gomathy et al., 2012).

  • Organic Light-Emitting Diodes (OLEDs) : Naphthalene-based compounds have been used to create highly efficient yellow phosphorescent OLEDs. The use of bipolar host materials with electron-transporting and hole-transporting properties has led to significant advancements in the development of OLED technology (Zhang et al., 2015).

Mechanism of Action

Target of Action

Naphthalen-2-yl(phenyl)methanamine, also known as methylnaphetamine, MNA, MNT, and PAL-1046 , is a complex organic compoundIt is known that similar compounds can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is a triple monoamine releasing agent , which suggests that it may interact with monoamine transporters in the brain, leading to an increase in the levels of monoamines such as dopamine, norepinephrine, and serotonin. This could result in various physiological changes, depending on the specific monoamine levels affected.

Biochemical Pathways

Given its potential role as a monoamine releasing agent , it may influence the monoaminergic pathways in the brain, which are involved in mood regulation, reward, and other cognitive functions.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. The compound’s molecular weight of 23331 suggests that it may have good membrane permeability, which could potentially enhance its bioavailability.

Result of Action

Based on its potential role as a monoamine releasing agent , it may lead to an increase in monoamine levels in the brain, potentially affecting mood, cognition, and other neurological functions.

Biochemical Analysis

Biochemical Properties

Naphthalen-2-yl(phenyl)methanamine interacts with various enzymes and proteins. For instance, it has been found to have promising binding with the acetylcholinesterase enzyme . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found that an oral dose of 2000 mg/kg to rats for acute toxicity . Furthermore, 5, 10, 20, and 40 mg/kg doses were administered once daily for 28 days in a subacute toxicity study .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely dependent on various factors, including the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can be influenced by various factors, including potential targeting signals or post-translational modifications .

Properties

IUPAC Name

naphthalen-2-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQHJIGKVBQYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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